2,3-Bis[4-[2-(4-nitrophenyl)ethynyl]phenyl]quinoxaline
Overview
Description
2,3-Bis[4-[2-(4-nitrophenyl)ethynyl]phenyl]quinoxaline is a complex organic compound belonging to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse pharmacological and industrial applications . This particular compound is characterized by its unique structure, which includes two nitrophenyl groups attached via ethynyl linkages to a quinoxaline core.
Preparation Methods
The synthesis of 2,3-Bis[4-[2-(4-nitrophenyl)ethynyl]phenyl]quinoxaline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of boronic acid derivatives with halogenated quinoxaline under palladium catalysis. The reaction conditions are generally mild and environmentally benign, making it suitable for large-scale industrial production .
Chemical Reactions Analysis
2,3-Bis[4-[2-(4-nitrophenyl)ethynyl]phenyl]quinoxaline undergoes various chemical reactions, including:
Oxidation: The nitrophenyl groups can be oxidized to form nitro derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethynyl groups can participate in nucleophilic substitution reactions. Common reagents used in these reactions include palladium catalysts, hydrogen gas, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,3-Bis[4-[2-(4-nitrophenyl)ethynyl]phenyl]quinoxaline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Medicine: Explored for its potential antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 2,3-Bis[4-[2-(4-nitrophenyl)ethynyl]phenyl]quinoxaline involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis. The compound’s unique structure allows it to bind to specific enzymes and disrupt their normal function, leading to cell death .
Comparison with Similar Compounds
2,3-Bis[4-[2-(4-nitrophenyl)ethynyl]phenyl]quinoxaline can be compared with other quinoxaline derivatives, such as:
2,3-Bis[4-[2-(4-fluorophenyl)ethynyl]phenyl]quinoxaline: Similar structure but with fluorine atoms instead of nitro groups.
1-(Thiazole[4,5-b]quinoxaline-2-yl)-3-phenyl-2-pyrazoline: Contains a thiazole ring and is known for its antimicrobial properties. The uniqueness of this compound lies in its specific nitrophenyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2,3-bis[4-[2-(4-nitrophenyl)ethynyl]phenyl]quinoxaline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H20N4O4/c41-39(42)31-21-13-27(14-22-31)7-5-25-9-17-29(18-10-25)35-36(38-34-4-2-1-3-33(34)37-35)30-19-11-26(12-20-30)6-8-28-15-23-32(24-16-28)40(43)44/h1-4,9-24H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCBUDDWYTOMKOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)C3=CC=C(C=C3)C#CC4=CC=C(C=C4)[N+](=O)[O-])C5=CC=C(C=C5)C#CC6=CC=C(C=C6)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H20N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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